molecular formula C9H7NO4 B8550796 Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate

Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate

Cat. No. B8550796
M. Wt: 193.16 g/mol
InChI Key: PVJSIRQNYHLWAV-UHFFFAOYSA-N
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Patent
US08372981B2

Procedure details

After adding 5-[(2,2-dimethyl-4,6-dioxo-[1.3]dioxan-5-ylidenemethyl)amino]furan-2-carboxylic acid methyl ester (4.0 g) to Dowtherm A (30 ml), the mixture was heated and stirred at 200° C. for 1 hour. After cooling, the precipitated crystals were filtered out and washed with diethyl ether to obtain the title compound (2.0 g).
Name
5-[(2,2-dimethyl-4,6-dioxo-[1.3]dioxan-5-ylidenemethyl)amino]furan-2-carboxylic acid methyl ester
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]([NH:10][CH:11]=[C:12]2[C:17](=[O:18])OC(C)(C)OC2=O)=[CH:8][CH:9]=1)=[O:4]>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]2[NH:10][CH:11]=[CH:12][C:17](=[O:18])[C:8]=2[CH:9]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
5-[(2,2-dimethyl-4,6-dioxo-[1.3]dioxan-5-ylidenemethyl)amino]furan-2-carboxylic acid methyl ester
Quantity
4 g
Type
reactant
Smiles
COC(=O)C=1OC(=CC1)NC=C1C(OC(OC1=O)(C)C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirred at 200° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered out
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1=CC2=C(NC=CC2=O)O1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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